molecular formula C17H17N3O3 B2822629 N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415503-43-2

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No.: B2822629
CAS No.: 2415503-43-2
M. Wt: 311.341
InChI Key: MBBWEAIOVCCHQP-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzodioxin moiety linked to a tetrahydrocinnoline ring, which is further substituted with a carboxamide group. Its intricate molecular architecture makes it a subject of interest for researchers exploring new chemical entities for therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin core. This can be achieved through the reaction of 1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. Large-scale synthesis also demands adherence to safety and environmental regulations to minimize waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the benzodioxin or cinnoline rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various alkyl or aryl halides can be used as substituents, with reactions typically carried out in the presence of a base or catalyst.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for further research and application.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical entities.

Biology: Biologically, N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has shown potential as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for treating various diseases.

Medicine: In medicine, the compound's potential as an antibacterial, antifungal, or anticancer agent is being explored. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functionalities and stability.

Mechanism of Action

The mechanism by which N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

Uniqueness: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide stands out due to its tetrahydrocinnoline ring, which is not commonly found in similar compounds. This structural feature contributes to its unique chemical and biological properties, making it a valuable subject for research and application.

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Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-17(14-9-11-3-1-2-4-13(11)19-20-14)18-12-5-6-15-16(10-12)23-8-7-22-15/h5-6,9-10H,1-4,7-8H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBWEAIOVCCHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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